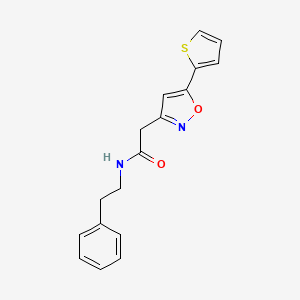

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

説明

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic small molecule featuring a thiophene-substituted isoxazole core linked to a phenethyl group via an acetamide bridge. The phenethyl group may enhance lipophilicity and membrane permeability.

特性

IUPAC Name |

N-(2-phenylethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-17(18-9-8-13-5-2-1-3-6-13)12-14-11-15(21-19-14)16-7-4-10-22-16/h1-7,10-11H,8-9,12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDXOPHXSAQRAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The reaction conditions often include the use of a suitable solvent, such as ethyl acetate, and may require heating to facilitate the reaction. The crude product is then purified by recrystallization to obtain the target compound .

Industrial Production Methods

While specific industrial production methods for N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

化学反応の分析

Types of Reactions

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole or thiophene rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学的研究の応用

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antioxidant activities.

作用機序

The mechanism of action of N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or exert antioxidant effects by scavenging free radicals .

類似化合物との比較

Structural and Functional Group Variations

The table below summarizes key structural features, physicochemical properties, and bioactivities of N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide and related compounds:

Key Insights from Structural Comparisons

Isoxazole Substitution Effects: Electron-Rich vs. In contrast, the 4-fluorophenyl group in Compound 13 () is electron-withdrawing, which may alter binding kinetics . Steric Effects: The tert-butyl group in Compound 1c () increases steric bulk, possibly reducing binding affinity but improving metabolic stability .

Acetamide Linker Modifications :

- The phenethyl group in the target compound likely enhances lipophilicity compared to simpler alkyl chains. In Compound 10 (), a thioether linkage replaces the acetamide, increasing hydrophobicity and altering pharmacokinetics .

Biological Activity Trends: Antitrypanosomal activity in Compound 13 () highlights the importance of nitro-triazole substituents, suggesting redox-active moieties may contribute to efficacy . The thienopyrimidine moiety in Compound 1c () indicates a role for extended aromatic systems in kinase inhibition, a property absent in the target compound .

生物活性

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, identified by its CAS number 946284-46-4, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves a multi-step organic reaction. A common method includes the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid through a N-acylation reaction. This process is critical for producing high yields and purity necessary for biological testing.

Antimicrobial Activity

Research indicates that N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exhibits promising antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains by interfering with essential metabolic pathways, possibly through enzyme inhibition or disruption of cellular processes.

Antioxidant Properties

The compound also demonstrates significant antioxidant activity. It can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a contributing factor.

Anti-inflammatory Effects

N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases.

The mechanism of action involves the compound's interaction with various molecular targets within the cell. It is believed to bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit bacterial growth by disrupting cell wall synthesis or metabolic pathways critical for bacterial survival .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Testing : In vitro studies demonstrated that N-phenethyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs) reported across different strains .

- Cell Viability Assays : Research utilizing cell viability assays (e.g., MTT assay) indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers, suggesting its utility in treating conditions like arthritis or other inflammatory disorders.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。